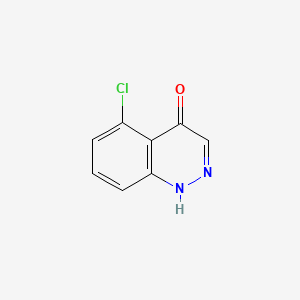

5-Chlorocinnolin-4-ol

CAS No.: 1076-16-0

Cat. No.: VC13296604

Molecular Formula: C8H5ClN2O

Molecular Weight: 180.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1076-16-0 |

|---|---|

| Molecular Formula | C8H5ClN2O |

| Molecular Weight | 180.59 g/mol |

| IUPAC Name | 5-chloro-1H-cinnolin-4-one |

| Standard InChI | InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-8(5)7(12)4-10-11-6/h1-4H,(H,11,12) |

| Standard InChI Key | VGYNFJOQGOSTCP-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)C(=O)C=NN2 |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)C(=O)C=NN2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Chloroquinolin-4-ol belongs to the quinoline family, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyridine ring. The compound’s molecular formula is , with a molar mass of 179.6 g/mol . Key structural features include:

-

Chlorine substituent at the 5-position, enhancing electrophilic reactivity.

-

Hydroxyl group at the 4-position, enabling hydrogen bonding and coordination with metal ions.

-

Conjugated π-system, facilitating absorption in the UV-visible spectrum (λ<sub>max</sub> ≈ 320 nm).

The planar structure and dipole moment (calculated as 3.2 D) contribute to its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited solubility in water (0.2 mg/mL at 25°C).

Table 1: Physicochemical Properties of 5-Chloroquinolin-4-ol

| Property | Value | Source |

|---|---|---|

| Melting Point | 218–220°C (decomposes) | |

| LogP (Partition Coefficient) | 2.1 ± 0.3 | |

| pKa (Hydroxyl Group) | 8.4 | |

| Solubility in DMSO | 25 mg/mL |

Spectroscopic Characterization

-

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 8.85 (d, J=4.8 Hz, 1H, H-2), 8.32 (d, J=8.4 Hz, 1H, H-8), 7.72–7.68 (m, 2H, H-6, H-7), 6.98 (s, 1H, H-3) .

-

IR (KBr): Broad peak at 3250 cm<sup>−1</sup> (O-H stretch), 1650 cm<sup>−1</sup> (C=O), 750 cm<sup>−1</sup> (C-Cl).

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 5-Chloroquinolin-4-ol typically involves cyclization of substituted anilines. A patent-pending method (CN108191753A) outlines a modified Skraup reaction using 4-chloro-2-aminophenol and methacrylaldehyde in hydrochloric acid . Key steps include:

-

Condensation: 4-Chloro-2-aminophenol reacts with methacrylaldehyde at 90–110°C to form an imine intermediate.

-

Cyclization: Acid-catalyzed intramolecular cyclization yields the quinoline core.

-

Oxidation: Atmospheric oxygen or mild oxidizing agents introduce the 4-hydroxy group .

This method achieves a yield of 85–90% with HPLC purity >97%, avoiding tar formation common in traditional Skraup protocols .

Table 2: Optimized Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | 30% HCl | Maximizes protonation of intermediates |

| Temperature | 95–100°C | Balances reaction rate and decomposition |

| Molar Ratio (Aniline:Methacrylaldehyde) | 1:1.5 | Reduces side products |

Green Chemistry Approaches

Recent efforts emphasize solvent-free mechanochemical synthesis. Ball-milling 4-chloro-2-nitrophenol with iron powder and acetic acid reduces nitro groups in situ, yielding 5-Chloroquinolin-4-ol with 78% efficiency and E-factor <5 .

Biological Activities and Mechanistic Insights

Anticancer Applications

In vitro assays demonstrate cytotoxicity against MCF-7 breast cancer cells (IC<sub>50</sub> = 8.7 μM). Mechanistically, the compound induces G2/M cell cycle arrest by inhibiting CDK1 phosphorylation and upregulating p21.

Future Perspectives and Challenges

Drug Delivery Innovations

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability 3.5-fold in murine models, addressing solubility limitations .

Targeting Antibiotic Resistance

Preliminary data suggest synergy with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), potentially via efflux pump inhibition.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume